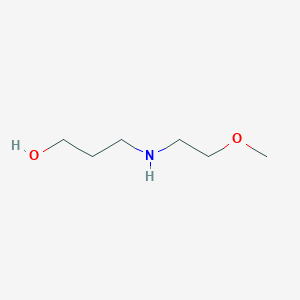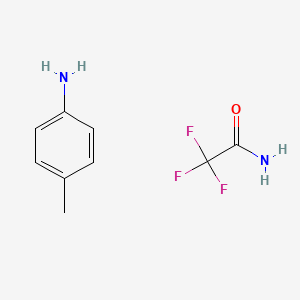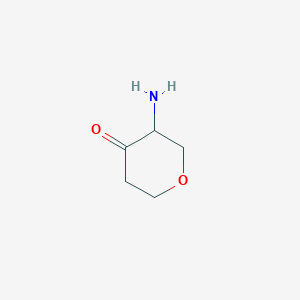
3-Aminooxan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminooxan-4-one is a chemical compound with the molecular formula C5H9NO2. It is also known as 3-aminotetrahydro-4H-pyran-4-one. This compound is characterized by its unique structure, which includes an amino group attached to an oxanone ring. It is commonly used in various research and industrial applications due to its versatile chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminooxan-4-one typically involves the reaction of diethylene glycol with glyoxal in the presence of a base, followed by treatment with ammonia. This method ensures the formation of the desired product with high purity. The reaction conditions usually include a temperature range of 60-100°C and the use of solvents such as acetonitrile, DMF, ethyl acetate, or isopropyl acetate .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or batch processing. These methods ensure consistent quality and yield of the compound, making it suitable for large-scale applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminooxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: The amino group in this compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Applications De Recherche Scientifique
3-Aminooxan-4-one has a wide range of applications in scientific research, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Aminooxan-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the specific biological context. Its effects are mediated through the modulation of protein synthesis, signal transduction pathways, and other cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminooxan-4-ol: This compound is similar in structure but contains an additional hydroxyl group.
3-Aminotetrahydro-4H-pyran-4-one hydrochloride: This is a hydrochloride salt form of 3-Aminooxan-4-one, which is used in various research applications.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial settings .
Propriétés
Formule moléculaire |
C5H9NO2 |
|---|---|
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
3-aminooxan-4-one |
InChI |
InChI=1S/C5H9NO2/c6-4-3-8-2-1-5(4)7/h4H,1-3,6H2 |
Clé InChI |
NVVVYJTWRYTNLG-UHFFFAOYSA-N |
SMILES canonique |
C1COCC(C1=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


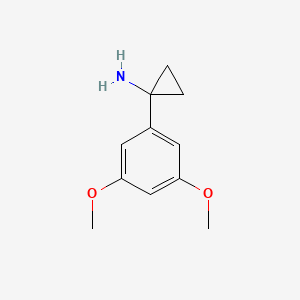

![2-[(4-Hydroxyphenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B11727291.png)
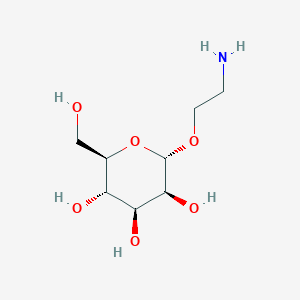
![4-[4-(Diethoxymethyl)phenyl]but-3-en-2-one](/img/structure/B11727296.png)
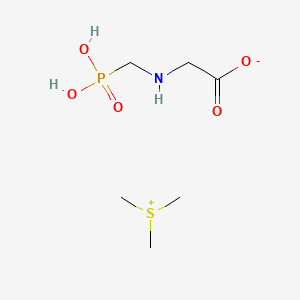
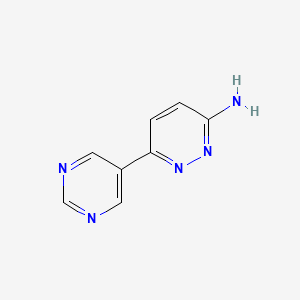
![2-{3-[(3,4-Dichlorophenyl)amino]-1-methoxyprop-2-en-1-ylidene}propanedinitrile](/img/structure/B11727327.png)
![3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B11727333.png)
![1-{3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B11727334.png)
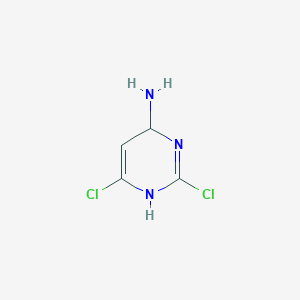
![2-Amino-5-{[amino(methylsulfanyl)methylidene]amino}pentanoic acid hydrochloride](/img/structure/B11727351.png)
